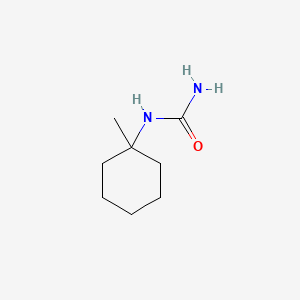

Urea, (1-methylcyclohexyl)-

Description

Contextualization within Substituted Urea (B33335) Chemistry

Urea, (1-methylcyclohexyl)- is a derivative of urea, a foundational organic compound first synthesized from inorganic materials by Friedrich Wöhler in 1828, a landmark event that reshaped the field of chemistry. libretexts.orgwikipedia.org Substituted ureas are a class of organic compounds where one or more hydrogen atoms of the ammonia (B1221849) groups in urea are replaced by other functional groups. nih.gov The defining feature of Urea, (1-methylcyclohexyl)- is the presence of a 1-methylcyclohexyl group attached to one of the nitrogen atoms of the urea backbone.

The properties and reactivity of substituted ureas are significantly influenced by the nature of the substituent groups. nih.gov The methylcyclohexyl group in this compound imparts a degree of lipophilicity and steric bulk, which can affect its solubility, reactivity, and interactions with biological systems. The urea functional group itself is capable of forming stable hydrogen bonds, a characteristic that is central to the role of many urea derivatives in medicinal chemistry and materials science. nih.gov

The synthesis of substituted ureas can be achieved through various methods. Traditional approaches often involve the use of phosgene (B1210022) or its equivalents to react with amines, a method that, while effective, poses safety and environmental concerns. nih.gov Modern synthetic strategies have focused on developing milder and more efficient protocols. These include catalyst-free methods, the use of ionic liquids as catalysts for the reaction of amines with carbon dioxide, and metal-catalyzed dehydrogenative coupling of alcohols and amines. researchgate.netrsc.orgrsc.org For instance, iron-catalyzed methods have been developed for the synthesis of symmetric ureas from the dehydrogenative coupling of methanol (B129727) with primary amines like cyclohexylamine (B46788). rsc.org

Historical Trajectories in the Research of Cyclohexyl Urea Compounds

The study of organic compounds, termed "organic chemistry" by Jöns Jacob Berzelius in 1806, initially operated under the theory of vitalism, which posited that a "vital force" present in living organisms was necessary for their formation. libretexts.org This theory was challenged in 1828 when Friedrich Wöhler synthesized urea from inorganic precursors, demonstrating that organic compounds could be created in a laboratory setting. libretexts.orgwikipedia.org This pivotal moment opened the door for the synthesis and investigation of a vast array of organic molecules, including substituted ureas.

Research into cyclohexyl urea compounds has evolved from these fundamental beginnings. Early research into substituted ureas was driven by the desire to understand their chemical properties and to develop new synthetic methodologies. The development of methods to create unsymmetrical ureas, where the two nitrogen atoms bear different substituents, has been a significant area of research. rsc.org

In recent decades, the focus has shifted towards the specific applications of cyclohexyl urea derivatives. Their potential as biologically active agents has been a major driver of research. For example, some cyclohexyl urea derivatives have been investigated for their herbicidal properties, with compounds like Siduron [N-(1-methylcyclohexyl)-N'-phenyl urea] being a notable example. nih.gov Furthermore, research has explored their potential in medicinal chemistry, with studies on their anticancer, anticonvulsant, and other therapeutic properties. derpharmachemica.comnih.gov The synthesis of complex cyclohexyl urea derivatives for these applications often requires multi-step reaction sequences and sophisticated characterization techniques. researchgate.netbiomedpharmajournal.org

Significance of (1-methylcyclohexyl)urea and its Derivatives in Chemical Science

The significance of (1-methylcyclohexyl)urea and its derivatives in chemical science is multifaceted, spanning from fundamental synthetic chemistry to the development of new functional molecules. The compound itself serves as a valuable building block for the synthesis of more complex molecules.

Derivatives of (1-methylcyclohexyl)urea have shown notable biological activity. For instance, N-(1-methylcyclohexyl)-N'-phenyl urea, also known as siduron, has been studied for its effects on soluble epoxide hydrolase (sEH) inhibition in fish models. nih.gov The exploration of such biological activities highlights the potential of this chemical scaffold in the development of new agrochemicals or therapeutic agents.

The structural motif of (1-methylcyclohexyl)urea is also found in compounds investigated for a range of applications. The synthesis of derivatives like N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea and 1-(3-Aminophenyl)-3-(1-methylcyclohexyl)urea demonstrates the versatility of this core structure in creating new chemical entities with potentially unique properties. nih.gov Research into the synthesis of urea derivatives from gabapentin (B195806) has led to the creation of compounds like 2-(1-((3-(substituted)ureido)methyl)cyclohexyl)acetic acid derivatives, which have been evaluated for their anticancer properties. researchgate.net Similarly, the design and synthesis of benzothiazole (B30560) urea derivatives containing a cyclohexyl moiety have been explored for their potential as anticonvulsant agents. derpharmachemica.com

The study of these derivatives contributes to the broader understanding of structure-activity relationships in medicinal and agricultural chemistry. By modifying the substituents on the urea backbone, chemists can fine-tune the properties of the molecule to optimize its interaction with specific biological targets.

Below are tables detailing some of the known derivatives of (1-methylcyclohexyl)urea and related compounds, showcasing the diversity of structures that have been synthesized and studied.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Urea, (1-methylcyclohexyl)- | C8H16N2O | 156.22 | herts.ac.uk |

| 1-(1-Methylcyclohexyl)-3-phenylurea (Siduron) | C14H20N2O | 232.32 | smolecule.com |

| N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea | C14H19ClN2O | 266.76 | |

| 1-(3-Aminophenyl)-3-(1-methylcyclohexyl)urea | C14H21N3O | 247.34 | nih.gov |

| Related Cyclohexyl Urea Derivative | Application/Area of Study |

| 2-(1-((3-(2,6-dichlorophenyl)ureido)methyl)cyclohexyl)acetic acid | Anticancer activity |

| 1-((3-(6-substituted-2-yl)ureido)methyl)cyclohexyl)acetic acid derivatives | Anticonvulsant activity |

| N-cyclohexyl-N'-[1-(2-thienylmethyl)-4-piperidinyl]urea | Anticonvulsant activity |

| 1,3-Bis(4-methylcyclohexyl)urea | Impurity in drug synthesis |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3692-18-0 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

(1-methylcyclohexyl)urea |

InChI |

InChI=1S/C8H16N2O/c1-8(10-7(9)11)5-3-2-4-6-8/h2-6H2,1H3,(H3,9,10,11) |

InChI Key |

BDAOVJXWRKUWIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for 1 Methylcyclohexyl Urea and Analogues

Direct Synthetic Routes to Substituted Ureas

The construction of the urea (B33335) functional group can be achieved through several direct synthetic approaches. These methods focus on efficiently forming the core urea bond from readily available precursors.

Amine-Isocyanate Condensation Approaches for Urea Bond Formation

The most traditional and widely employed method for synthesizing N,N'-disubstituted ureas is the reaction between an amine and an isocyanate. commonorganicchemistry.comgoogle.com This reaction is typically high-yielding and proceeds under mild conditions. commonorganicchemistry.com For the synthesis of (1-methylcyclohexyl)urea, this would involve the reaction of 1-methylcyclohexylamine with an isocyanate or 1-isocyanato-1-methylcyclohexane (B6601189) with ammonia (B1221849) or an appropriate amine.

The reaction is characterized by its rapid kinetics and high atom economy. researchgate.net The general transformation is illustrated below:

R-NH₂ + O=C=N-R' → R-NH-C(=O)-NH-R'

This method's versatility allows for the synthesis of a wide array of both symmetrical and unsymmetrical ureas by selecting the appropriate amine and isocyanate starting materials. nih.govmdpi.com The reaction is often performed in a suitable solvent like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dichloromethane (B109758) (DCM) at room temperature without the need for a catalyst. commonorganicchemistry.com

Alkylation Strategies in Urea Functionalization

Direct N-alkylation of urea or pre-substituted ureas presents an alternative synthetic route. Historically, direct alkylation of ureas with agents like alkyl halides was considered challenging, often leading to O-alkylation to form isoureas rather than the desired N-alkylation. google.comjustia.com However, modern methodologies have overcome this limitation.

It has been demonstrated that ureas can be successfully alkylated on the nitrogen atom by reacting the urea with an alkylating agent in the presence of a solid base and a phase transfer catalyst. google.comjustia.com This approach allows for the introduction of alkyl groups, such as a methylcyclohexyl moiety, onto a urea scaffold. For instance, reacting urea with 1-bromo-1-methylcyclohexane (B3058953) under these conditions could potentially yield (1-methylcyclohexyl)urea. This method avoids the handling of potentially hazardous isocyanates. rsc.org

Coupling Reactions in the Synthesis of Cyclohexyl Urea Scaffolds

Modern synthetic chemistry has introduced powerful coupling reactions that facilitate the formation of C-N bonds, which can be adapted for urea synthesis. oaepublish.com Palladium-catalyzed cross-coupling reactions, for example, can be used to couple amines with a carbonyl source. nih.govorganic-chemistry.org

One such strategy involves the palladium-catalyzed coupling of aryl or vinyl halides with ureas. organic-chemistry.org For synthesizing analogues of (1-methylcyclohexyl)urea, a potential route could involve the coupling of a cyclohexyl-containing amine with a suitable carbonylating agent or the coupling of an activated cyclohexyl derivative with urea itself. While less direct than the amine-isocyanate reaction, these methods offer a broader substrate scope and functional group tolerance. organic-chemistry.org Furthermore, recent advancements in electrocatalysis are exploring the direct coupling of CO₂ with nitrogen sources to form the urea linkage, presenting a green and sustainable alternative to traditional methods. nih.govjlu.edu.cn

Mechanistic Investigations of Urea-Forming Reactions

Understanding the mechanisms of these synthetic routes is crucial for optimizing reaction conditions and expanding their applicability.

Nucleophilic Addition Pathways in Urea Synthesis

The formation of a urea from an amine and an isocyanate proceeds through a classic nucleophilic addition mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the isocyanate group. byjus.com

The mechanism involves the following steps:

The nucleophilic amine nitrogen attacks the carbonyl carbon of the isocyanate.

Simultaneously, the pi bond of the C=O group breaks, and the electrons move to the oxygen atom, forming a zwitterionic tetrahedral intermediate.

A rapid proton transfer from the nitrogen to the oxygen atom occurs, leading to the formation of the stable urea linkage.

This pathway is highly efficient and generally irreversible, which accounts for the high yields typically observed in these reactions.

Role of Catalysis in Urea Derivative Formation

While many urea syntheses proceed efficiently without a catalyst, certain transformations benefit significantly from catalysis. For instance, the synthesis of ureas from carbon dioxide and amines often requires catalytic activation of the CO₂ molecule. researchgate.net

In the context of alkylation, phase transfer catalysts are essential for facilitating the reaction between the solid base and the urea in the organic phase. justia.com In modern coupling reactions, transition metal catalysts, most notably palladium complexes, are fundamental. nih.gov The catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle for C-N bond formation. organic-chemistry.org Acid or base catalysis can also play a role in reactions involving less reactive nucleophiles or electrophiles, by enhancing the electrophilicity of the carbonyl carbon or the nucleophilicity of the amine. libretexts.org For example, the reaction of ammonia derivatives with carbonyl groups is often catalyzed by acid. ncert.nic.in

Synthesis of Key (1-methylcyclohexyl)urea Derivatives

The synthesis of (1-methylcyclohexyl)urea and its analogues has been a subject of significant interest in medicinal chemistry due to the diverse biological activities exhibited by these compounds. The incorporation of the methylcyclohexyl moiety can influence the lipophilicity, metabolic stability, and target-binding affinity of the parent urea structure. This section details the synthetic methodologies and reaction mechanisms for various classes of (1-methylcyclohexyl)urea derivatives.

Preparation of Nitrosourea Analogues Incorporating (methylcyclohexyl) moieties

Nitrosourea analogues containing a methylcyclohexyl group are a significant class of compounds, often investigated for their therapeutic potential. The general synthetic strategy involves the reaction of a corresponding urea precursor with a nitrosating agent.

A common route to N-(2-chloroethyl)-N'-substituted-N-nitrosoureas involves the reaction of the appropriate amine with 2-chloroethyl isocyanate to form the urea intermediate, which is then nitrosated. For example, the synthesis of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea involves the reaction of trans-4-methylcyclohexylamine with 2-chloroethyl isocyanate, followed by nitrosation with sodium nitrite (B80452) in an acidic medium, such as formic or sulfuric acid. nih.govnih.gov

The reaction mechanism for the nitrosation step involves the formation of a nitrosonium ion (NO+) from the nitrosating agent in an acidic environment. The nitrogen atom of the urea then acts as a nucleophile, attacking the nitrosonium ion to form the N-nitrosourea derivative.

The synthesis of semustine, 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, provides a specific example. nih.gov The synthesis starts from the reaction of phosgene (B1210022) with aziridine (B145994) to form di(aziridin-1-yl)methanone. This intermediate reacts with HCl to yield 1,3-bis(2-chloroethyl)urea. Nitrosation of this compound with sodium nitrite in formic acid produces carmustine (B1668450) (BCNU). Subsequent decomposition of BCNU in the presence of 4-methylcyclohexylamine, followed by a final nitrosation step, yields semustine. nih.gov

A general scheme for the synthesis of such nitrosoureas is presented below:

Table 1: General Synthesis of N-(2-chloroethyl)-N'-(methylcyclohexyl)-N-nitrosourea

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Methylcyclohexylamine | 2-Chloroethyl isocyanate | N-(2-chloroethyl)-N'-(methylcyclohexyl)urea |

| 2 | N-(2-chloroethyl)-N'-(methylcyclohexyl)urea | Sodium nitrite, Acid (e.g., formic acid) | N-(2-chloroethyl)-N'-(methylcyclohexyl)-N-nitrosourea |

Design and Synthesis of Phenylurea Analogues (e.g., 1-(2-methylcyclohexyl)-3-phenylurea)

Phenylurea analogues of (1-methylcyclohexyl)urea are typically synthesized through the reaction of an appropriate isocyanate with an amine. The design of these analogues often focuses on exploring the structure-activity relationships by modifying the substitution patterns on both the phenyl and cyclohexyl rings.

The synthesis of 1-(2-methylcyclohexyl)-3-phenylurea can be achieved by two primary routes:

Reaction of 2-methylcyclohexylamine (B147291) with phenyl isocyanate: In this method, 2-methylcyclohexylamine is treated with phenyl isocyanate in an inert solvent. The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the corresponding phenylurea derivative.

Reaction of 2-methylcyclohexyl isocyanate with aniline (B41778): Alternatively, 2-methylcyclohexyl isocyanate can be reacted with aniline. The reaction mechanism is analogous to the first route, with the aniline acting as the nucleophile.

These reactions are generally high-yielding and proceed under mild conditions. beilstein-journals.orgnih.gov The choice of solvent can vary, with dichloromethane and tetrahydrofuran being commonly used.

The general reaction is as follows:

R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'

Where R can be the 2-methylcyclohexyl group and R' the phenyl group, or vice versa.

Table 2: Synthetic Routes to 1-(2-methylcyclohexyl)-3-phenylurea

| Route | Reactant 1 | Reactant 2 | Solvent | Product |

| 1 | 2-Methylcyclohexylamine | Phenyl isocyanate | Dichloromethane or THF | 1-(2-methylcyclohexyl)-3-phenylurea |

| 2 | 2-Methylcyclohexyl isocyanate | Aniline | Dichloromethane or THF | 1-(2-methylcyclohexyl)-3-phenylurea |

Synthetic Routes to Benzothiazole (B30560) Urea Derivatives with Cyclohexyl Groups

Benzothiazole urea derivatives incorporating a cyclohexyl moiety are of interest for their potential biological activities. The synthesis of these compounds generally involves the reaction of a 2-aminobenzothiazole (B30445) derivative with a cyclohexyl isocyanate or the reaction of a cyclohexylamine (B46788) with a benzothiazol-2-yl isocyanate.

A common synthetic approach starts with a substituted 2-aminobenzothiazole, which is then reacted with a cyclohexyl isocyanate in a suitable solvent. mdpi.comnih.gov The nucleophilic 2-amino group of the benzothiazole attacks the electrophilic carbon of the isocyanate, yielding the desired N-(benzothiazol-2-yl)-N'-cyclohexylurea derivative.

Alternatively, the synthesis can be performed using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a phosgene equivalent. nih.gov In this two-step, one-pot synthesis, the 2-aminobenzothiazole is first reacted with CDI to form an activated intermediate, which is then reacted with a cyclohexylamine to afford the final product.

Table 3: General Synthesis of N-(Benzothiazol-2-yl)-N'-(cyclohexyl)urea Derivatives

| Method | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| Isocyanate Route | 2-Aminobenzothiazole | Cyclohexyl isocyanate | Inert solvent (e.g., pyridine, acetonitrile) | N-(Benzothiazol-2-yl)-N'-cyclohexylurea |

| CDI Route | 2-Aminobenzothiazole, Cyclohexylamine | 1,1'-Carbonyldiimidazole (CDI) | Acetonitrile, then DMF at 100 °C | N-(Benzothiazol-2-yl)-N'-cyclohexylurea |

Development of Other Structurally Diverse Cyclohexyl-Substituted Urea Compounds

The development of structurally diverse cyclohexyl-substituted urea compounds has been driven by the need for new therapeutic agents with improved properties. This has led to the exploration of various synthetic methodologies to create a wide range of analogues.

One area of development is the synthesis of N-acyl-N,N'-dicyclohexylureas. These compounds can be formed from the reaction of 1,3-dicyclohexylcarbodiimide (DCC) with carboxylic acids. researchgate.net The reaction proceeds through an O-acylisourea intermediate, which can then undergo an O-to-N acyl rearrangement to form the more stable N-acylurea. The presence of reagents like hydroxybenzotriazole (B1436442) (HOBt) can facilitate this rearrangement. researchgate.net

Another approach to structural diversity involves the use of multi-component reactions. For instance, the reaction of carboxylic acids with N,N'-dialkylcarbodiimides in water can afford N-acylurea derivatives in high yields under mild and neutral conditions. ias.ac.in

Furthermore, mechanochemical synthesis has emerged as a solvent-free and efficient method for the preparation of ureas. beilstein-journals.org This technique involves the ball-milling of reactants, such as an amine and an isocyanate, to produce the desired urea derivative. This method is often faster and more environmentally friendly than traditional solution-phase synthesis.

The synthesis of sulfonylureas containing a cyclohexyl group is another area of interest. These can be prepared by reacting a sulfonamide with a cyclohexyl isocyanate or by the reaction of a sulfonyl isocyanate with a cyclohexylamine. beilstein-journals.org

Table 4: Methods for Synthesizing Structurally Diverse Cyclohexyl-Substituted Ureas

| Compound Class | Synthetic Method | Key Reactants |

| N-Acyl-N,N'-dicyclohexylureas | DCC coupling and rearrangement | Dicyclohexylcarbodiimide (DCC), Carboxylic Acid |

| N-Acylureas | Multi-component reaction | Carboxylic Acid, N,N'-Dialkylcarbodiimide |

| Disubstituted Ureas | Mechanochemical synthesis | Amine, Isocyanate |

| Sulfonylureas | Reaction with isocyanates | Sulfonamide and Cyclohexyl isocyanate OR Sulfonyl isocyanate and Cyclohexylamine |

Advanced Structural Elucidation and Characterization of 1 Methylcyclohexyl Urea and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental in determining the molecular structure of (1-methylcyclohexyl)urea by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of (1-methylcyclohexyl)urea is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the cyclohexyl ring would appear as a series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The methyl group attached to the C1 position of the cyclohexyl ring would likely present as a singlet around 1.2 ppm. The protons of the -NH- and -NH₂ groups would appear as broader signals, and their chemical shifts would be dependent on the solvent and concentration. For comparison, the ¹H NMR spectrum of 1,3-dicyclohexylurea (B42979) in DMSO-d₆ shows multiplets for the cyclohexyl protons between 0.99 and 1.74 ppm and a doublet for the NH protons at 5.56-5.58 ppm rsc.org.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the urea (B33335) moiety is expected to resonate significantly downfield, typically in the range of 155-160 ppm, as seen in other urea derivatives rsc.org. The quaternary carbon of the cyclohexyl ring bonded to the methyl group and the urea nitrogen would appear around 50-60 ppm. The methyl carbon would have a chemical shift in the range of 20-30 ppm. The remaining methylene (B1212753) carbons of the cyclohexyl ring would produce signals in the upfield region, generally between 20 and 40 ppm. For instance, in 1,3-dicyclohexylurea, the cyclohexyl carbons appear at 25.0, 25.6, and 34.0 ppm, while the carbon attached to the nitrogen is at 49.2 ppm, and the carbonyl carbon is at 156.7 ppm rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1-methylcyclohexyl)urea

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 155-160 |

| C1 (cyclohexyl) | - | 50-60 |

| CH₂ (cyclohexyl) | 1.0-2.0 (multiplets) | 20-40 |

| CH₃ | ~1.2 (singlet) | 20-30 |

| NH | Variable (broad) | - |

| NH₂ | Variable (broad) | - |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (1-methylcyclohexyl)urea is expected to exhibit characteristic absorption bands for the urea functional group.

Key vibrational modes for ureas include N-H stretching, C=O stretching, N-H bending, and C-N stretching vibrations. For unsubstituted urea, twin peaks for N-H stretching vibrations are observed in the broad region of 3200 to 3600 cm⁻¹ docbrown.info. The C=O stretching vibration gives rise to a strong absorption band, typically around 1650-1700 cm⁻¹ docbrown.info. N-H bending vibrations are usually observed in the 1600-1650 cm⁻¹ region, and C-N stretching vibrations appear around 1450 cm⁻¹ docbrown.info. The presence of the methylcyclohexyl group would introduce additional bands corresponding to C-H stretching and bending vibrations. Specifically, C-H stretching of the alkyl groups would be observed just below 3000 cm⁻¹.

Table 2: Expected IR Absorption Bands for (1-methylcyclohexyl)urea

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | 3200-3600 | Strong, Broad |

| C-H Stretching (Alkyl) | 2850-2960 | Medium-Strong |

| C=O Stretching (Urea I band) | 1650-1700 | Strong |

| N-H Bending (Urea II band) | 1600-1650 | Medium |

| C-N Stretching (Urea III band) | ~1450 | Medium |

Mass Spectrometry (MS, LC-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. While experimental mass spectra for (1-methylcyclohexyl)urea are not detailed in the provided search results, predicted data is available uni.lu.

The monoisotopic mass of (1-methylcyclohexyl)urea (C₈H₁₆N₂O) is 156.1263 Da uni.lu. In a mass spectrum, one would expect to observe the molecular ion peak [M]⁺ at m/z 156. The fragmentation pattern would likely involve the loss of the amino group, the carbonyl group, and fragmentation of the methylcyclohexyl ring. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been calculated, which can be useful in identification using ion mobility-mass spectrometry techniques uni.lu.

Table 3: Predicted Mass Spectrometry Data for (1-methylcyclohexyl)urea Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 157.13355 | 135.1 |

| [M+Na]⁺ | 179.11549 | 139.1 |

| [M-H]⁻ | 155.11899 | 137.5 |

| [M+NH₄]⁺ | 174.16009 | 156.8 |

| [M+K]⁺ | 195.08943 | 138.4 |

| [M+H-H₂O]⁺ | 139.12353 | 129.9 |

| [M+HCOO]⁻ | 201.12447 | 156.4 |

| [M+CH₃COO]⁻ | 215.14012 | 179.4 |

| [M]⁺ | 156.12572 | 128.1 |

Data sourced from PubChemLite. These are predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within a molecule. The urea chromophore in (1-methylcyclohexyl)urea is expected to exhibit weak absorption in the UV region due to n → π* transitions of the carbonyl group. In simple amides and ureas, this transition typically occurs at wavelengths below 220 nm and has a low molar absorptivity. The presence of the alkyl (1-methylcyclohexyl) group, being a saturated system, does not significantly influence the position of this absorption band. More energetic π → π* transitions would occur at even shorter wavelengths, likely in the vacuum UV region.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for (1-methylcyclohexyl)urea has not been specifically reported, analysis of related structures, such as 1-cyclohexyl-3-(p-tolyl)urea, provides insights into the likely solid-state conformation and intermolecular interactions researchgate.netresearchgate.net.

In the solid state, (1-methylcyclohexyl)urea is expected to adopt a conformation where the cyclohexyl ring is in a chair form. The urea moiety is planar, and extensive intermolecular hydrogen bonding is anticipated. The N-H groups of the urea will act as hydrogen bond donors, while the carbonyl oxygen will act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded chains or networks. These interactions are crucial in determining the packing of the molecules in the crystal lattice. For instance, in the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, the molecules are linked by N-H···O hydrogen bonds researchgate.netresearchgate.net.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For (1-methylcyclohexyl)urea, TGA would reveal its thermal stability and decomposition profile. It is expected that the compound would be stable up to its melting point, after which decomposition would occur, leading to a loss of mass. The decomposition of ureas can be complex, often involving the formation of isocyanates and other products.

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. A DSC thermogram of (1-methylcyclohexyl)urea would show an endothermic peak corresponding to its melting point. Further heating would likely show exothermic or endothermic events associated with its decomposition. For unsubstituted urea, a sharp endothermic peak corresponding to its melting point is observed around 133-135°C, followed by decomposition at higher temperatures.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a sample. In the characterization of novel compounds such as (1-methylcyclohexyl)urea and its derivatives, this method is crucial for verifying the empirical formula and assessing the purity of the synthesized substance. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the compound.

The verification process involves comparing the experimentally determined elemental percentages with the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the experimental and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the structural integrity and purity of the compound.

For the parent compound, (1-methylcyclohexyl)urea, the molecular formula is established as C8H16N2O. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ). The total molecular weight of (1-methylcyclohexyl)urea is approximately 156.24 g/mol .

The theoretical percentages are as follows:

Carbon (C): (8 * 12.01 / 156.24) * 100% = 61.50%

Hydrogen (H): (16 * 1.008 / 156.24) * 100% = 10.32%

Nitrogen (N): (2 * 14.01 / 156.24) * 100% = 17.93%

Oxygen (O): (1 * 16.00 / 156.24) * 100% = 10.24%

While specific research findings detailing the experimental elemental analysis of (1-methylcyclohexyl)urea are not widely documented in publicly available literature, the standard procedure would involve the combustion of a small, precisely weighed sample of the purified compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are then quantitatively analyzed to determine the percentages of C, H, and N.

The data obtained from such an analysis would be presented in a format similar to the interactive table below, allowing for a direct comparison between the theoretical and any future experimentally obtained values.

Interactive Data Table: Elemental Analysis of (1-methylcyclohexyl)urea

| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Deviation (%) |

| Carbon (C) | 61.50 | Data not available | - |

| Hydrogen (H) | 10.32 | Data not available | - |

| Nitrogen (N) | 17.93 | Data not available | - |

In the broader context of synthesizing derivatives of (1-methylcyclohexyl)urea, elemental analysis remains a critical checkpoint. For instance, in the synthesis of various N-acyl cyclic urea derivatives, researchers routinely utilize elemental analysis to confirm the successful incorporation of different acyl groups. Any significant deviation between the found and calculated percentages would indicate the presence of impurities, residual solvents, or an incorrect structural assignment. Therefore, this technique is an indispensable tool in the rigorous process of chemical synthesis and characterization, ensuring the foundational accuracy of newly created molecular structures.

Computational Chemistry and Theoretical Studies on 1 Methylcyclohexyl Urea Structures

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are pivotal in determining the electronic and geometric properties of (1-methylcyclohexyl)urea. These calculations are foundational for understanding the molecule's stability, reactivity, and interactions.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational investigation is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For (1-methylcyclohexyl)urea, this process would involve exploring the potential energy surface to identify the global minimum and other low-energy conformers. The conformational landscape of the 1-methylcyclohexyl group, which can exist in chair, boat, and twist-boat conformations, coupled with the rotational freedom around the C-N bonds of the urea (B33335) moiety, makes conformational analysis particularly important.

Table 1: Hypothetical Relative Energies of (1-methylcyclohexyl)urea Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) |

| Chair-Equatorial | C1 | 0.00 |

| Chair-Axial | C1 | 2.50 |

| Twist-Boat | C1 | 5.80 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from conformational analysis. Actual values would require specific DFT calculations for (1-methylcyclohexyl)urea.

Analysis of Electronic Structure and Transitions (e.g., π→π* excitations)

DFT calculations provide detailed insights into the electronic structure of (1-methylcyclohexyl)urea. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity and its behavior in electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

For urea and its derivatives, the electronic transitions of interest often involve the carbonyl chromophore. Time-dependent DFT (TD-DFT) is the standard method for calculating the energies and oscillator strengths of electronic transitions, such as the n→π* and π→π* excitations of the urea carbonyl group. These theoretical predictions can be correlated with experimental UV-Vis absorption spectra. Studies on various ureas have identified electric dipole forbidden n→π* transitions and intense π→π* transitions in the ultraviolet region.

Molecular Mechanics and Quantum Chemical Calculations

While DFT is a powerful tool, for very large systems or for preliminary conformational searches, molecular mechanics (MM) methods can be more computationally efficient. MM force fields treat molecules as collections of atoms held together by springs, allowing for rapid calculation of energies and geometries. A common approach is to use MM for an initial broad conformational search, followed by higher-level quantum chemical calculations, like DFT, on the most promising low-energy structures to refine their geometries and energies. This hierarchical approach provides a comprehensive understanding of the molecule's conformational preferences.

Non-Covalent Interactions (NCI) and Natural Bond Orbital (NBO) Analysis

Non-covalent interactions play a critical role in the structure and function of molecules, including the self-assembly and receptor binding of urea derivatives. The Non-Covalent Interactions (NCI) index is a computational tool used to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, from the electron density.

Natural Bond Orbital (NBO) analysis is another valuable technique that provides a chemical interpretation of the wavefunction. For (1-methylcyclohexyl)urea, NBO analysis can elucidate hyperconjugative interactions that contribute to its stability. For instance, it can quantify the delocalization of electron density from lone pairs on the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. These interactions are fundamental to understanding the electronic delocalization within the urea moiety and its influence on the molecule's structure and reactivity. Theoretical studies on other urea compounds have successfully used NBO analysis to understand intramolecular charge transfer and the stability arising from hyperconjugative interactions.

Theoretical Prediction of Reactivity and Stability

Computational chemistry offers a suite of tools to predict the reactivity and stability of molecules. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can provide a quantitative measure of a molecule's chemical behavior.

Table 2: Hypothetical Global Reactivity Descriptors for (1-methylcyclohexyl)urea

| Descriptor | Formula | Hypothetical Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.5 eV |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.0 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 1.0 eV |

Note: This table illustrates the types of reactivity descriptors that can be calculated. The values are hypothetical and would need to be determined from specific DFT calculations for (1-methylcyclohexyl)urea.

These descriptors help in predicting how (1-methylcyclohexyl)urea might react with other chemical species. For example, a high chemical hardness suggests high stability and low reactivity.

Molecular Docking Studies for Ligand-Receptor Interactions (non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-clinical context, docking studies can be employed to investigate the potential interactions of (1-methylcyclohexyl)urea with various protein receptors. This can provide insights into its potential biological activities or its role as a building block in the design of bioactive molecules.

The process involves placing the 3D structure of (1-methylcyclohexyl)urea into the binding site of a receptor and using a scoring function to estimate the binding affinity. These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, the urea moiety is an excellent hydrogen bond donor and acceptor, and docking studies can reveal how it orients within a binding pocket to maximize these interactions. While specific docking studies involving (1-methylcyclohexyl)urea are not prominent in the literature, the methodology is widely applied to urea derivatives to explore their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling (non-human, theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. Despite a thorough search of scientific literature, no specific QSAR studies focusing solely on the compound (1-methylcyclohexyl)urea for any non-human biological endpoint, such as herbicidal activity, were identified.

However, based on established principles of QSAR and studies conducted on analogous urea-based herbicides, a theoretical framework for a QSAR study on (1-methylcyclohexyl)urea and its derivatives can be described. Such a study would aim to predict the biological activity of these compounds based on their physicochemical properties, which are determined by their molecular structure.

Theoretical Research Framework

A hypothetical QSAR study on (1-methylcyclohexyl)urea derivatives would involve the following key steps:

Data Set Selection: A series of structurally related analogs of (1-methylcyclohexyl)urea would be synthesized. Variations would be introduced at different positions of the molecule, for instance, by adding substituents to the cyclohexyl ring or modifying the urea functional group. The biological activity of each compound, such as its ability to inhibit the growth of a particular weed species, would be experimentally measured.

Molecular Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Related to the 2D representation of the molecule (e.g., molecular connectivity indices).

Geometrical descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Related to the distribution of electrons in the molecule (e.g., dipole moment, partial atomic charges).

Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be employed to build a mathematical model that correlates the calculated molecular descriptors (independent variables) with the observed biological activity (dependent variable). The goal is to find the best combination of descriptors that can accurately predict the activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

Hypothetical Research Findings

In a theoretical QSAR study on a series of (1-methylcyclohexyl)urea analogs designed as potential herbicides, the findings might indicate that specific structural features are crucial for activity. For example, the model could reveal that:

Hydrophobicity (logP): Plays a significant role in the compound's ability to penetrate the plant cuticle and reach its target site. A certain optimal range of logP might be identified for maximum efficacy.

Steric Factors: The size and shape of substituents on the cyclohexyl ring could influence the binding of the molecule to its biological target, such as a specific enzyme in the plant.

Electronic Properties: The electronic nature of the urea moiety and any substituents could be critical for the interaction with the target protein, potentially through hydrogen bonding or other electrostatic interactions.

The resulting QSAR model would be expressed as an equation, allowing for the prediction of the herbicidal activity of new, unsynthesized (1-methylcyclohexyl)urea derivatives. This would enable the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of novel herbicides.

Illustrative Data Table from a Hypothetical QSAR Study

The following table is a hypothetical representation of the data that would be generated and analyzed in a QSAR study of (1-methylcyclohexyl)urea derivatives. The values are for illustrative purposes only.

| Compound ID | Substituent (R) | Experimental Activity (pIC50) | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) | Predicted Activity (pIC50) |

| 1 | H | 4.5 | 2.8 | 45.2 | 3.1 | 4.6 |

| 2 | 2-F | 4.8 | 2.9 | 45.8 | 3.5 | 4.9 |

| 3 | 3-Cl | 5.2 | 3.5 | 50.1 | 3.8 | 5.1 |

| 4 | 4-CH3 | 4.9 | 3.3 | 49.8 | 3.0 | 4.8 |

| 5 | 4-OH | 4.2 | 2.2 | 45.9 | 4.2 | 4.3 |

Structure Activity Relationship Sar Studies of 1 Methylcyclohexyl Urea Derivatives Non Human Biological Contexts

Impact of Cyclohexyl Ring Substitution and Conformation on Activity

The substitution and conformation of the cyclohexyl ring in (1-methylcyclohexyl)urea derivatives are critical determinants of their biological activity, particularly in the context of enzyme inhibition. Studies on soluble epoxide hydrolase (sEH) inhibitors have revealed that the size and nature of the cycloalkyl group significantly influence potency.

For instance, when a cyclohexyl group is maintained on one side of the urea (B33335) pharmacophore, variations on the other side demonstrate a clear SAR. The presence of a methyl-cyclohexyl or a cyclooctyl group tends to yield the best inhibitory activity against murine sEH. metabolomics.se In contrast, smaller rings like cyclopentyl lead to a considerable decrease in activity. nih.gov The use of a bulky adamantyl group can result in potency similar to that of larger ring systems, as these structures can fold to create a large lipophilic moiety. metabolomics.se However, the positioning of these bulky groups is crucial; a significant loss of potency is observed if the adamantyl group is distanced from the urea nitrogen by an extra carbon. metabolomics.se

In a series of compounds developed as potential anti-tuberculosis agents, a strong preference was noted for bulky aliphatic ring systems at one position of the urea moiety. nih.gov Substituting a bulky adamantyl group with a cyclohexyl or cyclopentyl ring markedly diminished the activity against Mycobacterium tuberculosis. nih.gov

The conformation of the ring, specifically cis-trans isomerism, also plays a role. In a series of sEH inhibitors based on a 1,4-cyclohexane scaffold, both cis and trans isomers demonstrated similar high potencies (low nanomolar to picomolar IC₅₀ values) against human sEH. nih.gov However, the trans isomers were found to be more metabolically stable in human hepatic microsomes, highlighting that conformation can influence pharmacokinetic properties more than direct target affinity. nih.gov

Table 1: Impact of Cycloalkyl Group Size on Murine sEH Inhibition

| Compound Structure (R-NH-CO-NH-Cyclohexyl) | R Group | IC₅₀ (nM) for murine sEH |

| 1 | Cyclopentyl | 2,100 |

| 2 | Cyclohexyl | 200 |

| 3 | Methyl-cyclohexyl | 70 |

| 4 | Cycloheptyl | 300 |

| 5 | Cyclooctyl | 70 |

| 6 | Adamantyl | 100 |

Data compiled from SAR studies on sEH inhibitors. metabolomics.seiup.edu

Role of the Urea Linkage and Nitrogen Substitutions in Molecular Activity

The urea linkage (-NH-CO-NH-) is a cornerstone of the bioactivity of these derivatives, primarily due to its ability to form stable hydrogen bonds with target proteins. nih.govnih.gov This interaction is fundamental for molecular recognition and the stabilization of the drug-receptor complex. nih.gov

In studies of sEH inhibitors, the integrity of the urea pharmacophore is paramount. A comparison between a 1,3-disubstituted urea and its corresponding amide analogs showed that the urea compound was 15 to 30 times more effective as an inhibitor. metabolomics.se This underscores the importance of both nitrogen atoms in the urea moiety for optimal interaction with the enzyme's active site. metabolomics.se

Further modifications to the urea core consistently lead to a significant reduction in activity.

Thiourea Substitution : Replacing the urea's oxygen atom with sulfur to form a thiourea derivative resulted in an 80-fold decrease in anti-tuberculosis activity. nih.gov

Carbamate Substitution : Replacing one of the urea's nitrogen atoms to form a carbamate led to an even more substantial decrease in potency. nih.gov

N-Methylation : The introduction of methyl groups onto the urea nitrogens is also detrimental to activity. Mono-N-methylation caused a significant drop in anti-tuberculosis activity, while di-N-methylation resulted in an even greater loss of potency. nih.gov

These findings collectively indicate that the unsubstituted urea linkage is highly optimized for binding to specific biological targets, and even minor alterations can disrupt the key interactions necessary for potent activity.

Table 2: Effect of Urea Moiety Modification on Anti-M. tuberculosis Activity

| Compound Type | Modification | Relative Activity (MIC) |

| Adamantyl Phenyl Urea | Parent Compound | 1x (High Potency) |

| Adamantyl Phenyl Thiourea | C=O -> C=S | 80x decrease |

| Adamantyl Phenyl Carbamate | -NH- -> -O- | >800x decrease |

| Mono-N-Methyl Urea | -NH- -> -N(CH₃)- | Significant decrease |

| Di-N-Methyl Urea | Both -NH- -> -N(CH₃)- | Further decrease |

Data generalized from SAR studies on urea derivatives against M. tuberculosis. nih.gov

Correlation between Molecular Structure and Enzyme Inhibitory Effects (e.g., Soluble Epoxide Hydrolase, MAP Kinase)

Derivatives of (1-methylcyclohexyl)urea are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides that regulate blood pressure and inflammation. nih.govnih.gov The SAR for sEH inhibition is well-defined. These compounds act as competitive, tight-binding inhibitors with nanomolar inhibitory constants (Kᵢ values). metabolomics.se

X-ray crystallography has shown that the urea functionality is crucial for binding within the sEH active site. metabolomics.se It establishes hydrogen bonds and salt bridges with key amino acid residues, effectively mimicking the transition state of the natural epoxide hydrolysis reaction. metabolomics.se The potency of these inhibitors is strongly correlated with the lipophilicity of the substituents on the urea. nih.gov

A primary pharmacophore for sEH inhibition consists of a 1,3-disubstituted urea where one side is a bulky, hydrophobic moiety like an adamantyl or cyclohexyl group. nih.gov The other side can be modified with secondary apolar or mildly polar groups to fine-tune properties. nih.gov For example, while both cis and trans-1,4-cyclohexane derivatives show potent sEH inhibition, the specific conformation can impact metabolic stability. nih.gov The introduction of polar groups is possible without losing activity, provided they are placed at a sufficient distance from the core urea function, which can improve physical properties like water solubility. nih.gov

Table 3: Inhibition of Human Soluble Epoxide Hydrolase (sEH) by Urea Derivatives

| Compound Structure | IC₅₀ (nM) vs. human sEH |

| 1-Cyclohexyl-3-dodecyl-urea | ~3 |

| trans-4-(4-(3-(Adamantan-1-yl)ureido)cyclohexyloxy)benzoic acid | 0.8 |

| cis-1-(4-(Adamantan-1-yl)carbamoyl)cyclohexyl)amino)acetic acid | 1.2 |

| 1-(1-Adamantyl)-3-(cyclohexyl)urea | 200 |

Data compiled from various studies on sEH inhibitors. metabolomics.senih.gov

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry, particularly the spatial arrangement of substituents on the cyclohexyl ring, has a notable influence on the biological profile of (1-methylcyclohexyl)urea derivatives. This is evident in both enzyme inhibition and herbicidal applications.

For the herbicide Siduron, which contains a 2-methylcyclohexyl group, the presence of a chiral center allows for the formation of different stereoisomers. herts.ac.uk Commercial formulations of Siduron typically consist of a mixture of these isomers, indicating that a stereochemically pure form may not be necessary for its herbicidal function. herts.ac.uk

SAR in Context of Herbicide Functionality (e.g., Photosynthetic Inhibition by Siduron)

Siduron, or 1-(2-methylcyclohexyl)-3-phenylurea, is a selective pre-emergence herbicide. herts.ac.uktrianglecc.com Like many other phenylurea herbicides, its mechanism of action involves the inhibition of photosynthesis. umn.eduresearchgate.net These herbicides act by blocking electron transport at the photosystem II (PSII) complex in plant chloroplasts. herts.ac.ukumn.edu They bind to the D1 protein within PSII, competing with the native plastoquinone molecule, which disrupts the entire photosynthetic process and leads to plant death. nih.gov

The general SAR for phenylurea herbicides indicates that the N-phenyl group is crucial, and substitutions on this ring can modulate activity and selectivity. The other nitrogen is typically substituted with alkyl or alkoxy groups. In the case of Siduron, the unique 2-methylcyclohexyl group contributes to its specific herbicidal profile.

Interestingly, while it belongs to the class of PSII inhibitors, some studies suggest Siduron is not a particularly potent inhibitor of photosynthesis compared to other urea herbicides like diuron. nih.govucanr.edu Its primary phytotoxic effects in susceptible plants have been associated with the inhibition of root growth, suggesting a potentially complex or secondary mode of action in addition to its effects on photosynthesis. nih.gov

Table 4: Profile of the Herbicide Siduron

| Compound Name | Chemical Structure | Primary Mode of Action |

| Siduron | 1-(2-methylcyclohexyl)-3-phenylurea | Photosynthetic electron transport inhibitor at photosystem II; also associated with root growth inhibition. herts.ac.uknih.gov |

SAR in Anticonvulsant and Other Non-Clinical Bioactive Studies

Beyond herbicidal and sEH-inhibiting activities, urea derivatives have been explored for a range of other non-clinical biological effects, including anticonvulsant and antimicrobial activities.

While specific studies focusing solely on (1-methylcyclohexyl)urea for anticonvulsant activity are not widely documented, the general pharmacophore for anticonvulsant compounds often includes a lipophilic aryl or cycloalkyl ring, a hydrogen-bonding domain, and an electron donor atom, all of which are features present in these urea derivatives. researchgate.net The broader class of urea-containing compounds has been investigated for anticonvulsant properties. researchgate.net

More concrete SAR data for a related cycloalkyl urea scaffold comes from studies against Mycobacterium tuberculosis. In this context, a clear preference was found for a bulky aliphatic ring (like adamantyl) on one side of the urea and an aryl ring on the other. nih.gov The activity was highly sensitive to modifications of the urea core, with thiourea or N-methylated analogs showing drastically reduced potency. nih.gov This highlights a specific structural requirement for potent antibacterial action, centered around an unmodified urea linker flanked by specific lipophilic groups.

Applications of 1 Methylcyclohexyl Urea and Its Derivatives in Chemical Research Non Clinical

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

There is limited evidence to suggest that (1-methylcyclohexyl)urea is a widely utilized synthetic intermediate or building block in its own right. However, the (1-methylcyclohexyl)urea moiety has been incorporated into more complex molecules. For instance, it has been identified as a capping group in the design of enzyme inhibitors. In one study, a 1-methylcyclohexyl urea-capped inhibitor demonstrated significant activity in an enzymatic assay and potency in a cell-based replicon assay. This suggests that the lipophilic and hydrogen-bonding properties of the (1-methylcyclohexyl)urea fragment can contribute to the biological activity of a larger molecule.

Additionally, derivatives such as 1-cyclopropyl-3-(4-(2-(4-(2,3-dichlorophenyl) piperazin-1-yl) ethyl)-1-methylcyclohexyl) urea (B33335) have been synthesized and investigated as G protein-coupled receptor modulators for potential applications in treating central nervous system diseases. In these instances, the (1-methylcyclohexyl)urea unit serves as a structural component, but the synthesis originates from more complex starting materials rather than from (1-methylcyclohexyl)urea itself.

Supramolecular Chemistry Applications

No specific research has been found describing the use of (1-methylcyclohexyl)urea in the formation of supramolecular capsules, polymers, or gels.

There is no available research detailing the design of artificial host molecules or host-guest systems based on (1-methylcyclohexyl)urea.

While the ureido group is well-known for its molecular recognition capabilities, there are no specific studies that focus on exploiting these properties in the context of (1-methylcyclohexyl)urea.

Catalytic Applications (e.g., Organocatalysis and Metal Complexation)

The field of organocatalysis frequently employs urea and thiourea derivatives due to their ability to activate substrates through hydrogen bonding. However, there is no specific mention in the scientific literature of (1-methylcyclohexyl)urea being used as an organocatalyst or in metal complexation for catalytic purposes.

Applications in Analytical Chemistry

No specific applications of (1-methylcyclohexyl)urea in the field of analytical chemistry have been documented in publicly available research.

Uronium-Based Ionization Techniques (e.g., Uronium Chemical Ionization Mass Spectrometry)

Uronium-based Chemical Ionization Mass Spectrometry (CIMS) is an innovative analytical technique that utilizes uronium ions as reagents for the sensitive detection of various gas-phase compounds. karsa.fichemrxiv.org This method is particularly effective for analyzing moderately polar, basic, and neutral compounds that are often challenging to detect with other ionization techniques. chemrxiv.org

The core of the technique involves the generation of uronium, the protonated form of urea, which then interacts with analyte molecules. karsa.fi In a common setup, solid urea is desorbed and ionized by X-ray irradiation, a process that is both safe and stable for long-term operation. karsa.fichemrxiv.org The resulting uronium ions form strong, stable clusters with target analytes at ambient pressure, which allows for ultra-sensitive detection, reaching levels in the parts-per-quadrillion (ppqv) range. chemrxiv.orgcopernicus.org A significant advantage of uronium CIMS is its low susceptibility to changes in humidity, a common issue in other CIMS methods. chemrxiv.orgchemrxiv.org

While the foundational research and application of Uronium CIMS have centered on the use of standard urea, the principles of the technique are based on the fundamental chemistry of the urea functional group. karsa.fichemrxiv.org The direct application of substituted ureas like (1-methylcyclohexyl)urea in this specific technique is not widely documented in existing literature. However, the established success of urea itself opens a potential avenue for future research into how derivatives might offer different selectivities or efficiencies in ionization processes.

Analytical Standards and Reference Materials

In the field of analytical chemistry, particularly in pharmaceutical and environmental sciences, the availability of pure, well-characterized reference materials is critical for accurate quantification and identification of substances. Derivatives of (1-methylcyclohexyl)urea serve as important analytical standards in these contexts.

A prominent example is 1,3-Bis(4-methylcyclohexyl)urea , a derivative of the core compound. This substance is recognized as a process-related impurity in the manufacturing of Glimepiride, a sulfonylurea drug used to treat type 2 diabetes. pharmaffiliates.compharmaffiliates.compharmacompass.com As such, 1,3-Bis(4-methylcyclohexyl)urea is used as a certified reference standard for the quality control of Glimepiride. pharmaffiliates.com Its availability allows pharmaceutical laboratories to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure that batches of the final drug product meet stringent purity requirements set by regulatory bodies. drugfuture.com

Another significant derivative used as an analytical standard is Siduron , known chemically as 1-(2-Methylcyclohexyl)-3-phenylurea. Siduron is a commercial herbicide, and its use necessitates monitoring for its presence in environmental samples like soil and water, as well as in agricultural products. To facilitate this, pure Siduron is available as a PESTANAL® analytical standard. This allows environmental and food safety laboratories to accurately quantify its residues using various chromatographic techniques, ensuring compliance with environmental regulations and food safety standards.

Table 1: Examples of (1-methylcyclohexyl)urea Derivatives as Analytical Standards

| Compound Name | CAS Number | Application Area | Role |

|---|---|---|---|

| 1,3-Bis(4-methylcyclohexyl)urea | 41176-69-6 | Pharmaceutical | Glimepiride impurity reference standard. pharmaffiliates.compharmaffiliates.com |

| Siduron (1-(2-Methylcyclohexyl)-3-phenylurea) | 1982-49-6 | Environmental/Agricultural | Herbicide reference standard for residue analysis. |

Development of Quality Control Methodologies for Related Urea-Based Products

The development of robust quality control (QC) methodologies is a cornerstone of pharmaceutical manufacturing, ensuring the safety and efficacy of drug products. Derivatives of (1-methylcyclohexyl)urea play a crucial role in the QC of specific urea-based pharmaceuticals, most notably Glimepiride.

The compound 1,3-Bis(4-methylcyclohexyl)urea is a key impurity formed during the synthesis of Glimepiride. pharmaffiliates.com Its presence, even in trace amounts, must be monitored and controlled. Therefore, this derivative is essential for the development and validation of analytical methods used in the QC process. Laboratories use this compound for several critical QC functions:

Method Validation: During the validation of analytical methods (e.g., HPLC), 1,3-Bis(4-methylcyclohexyl)urea is used to confirm the method's specificity, linearity, accuracy, and precision for detecting and quantifying this specific impurity.

System Suitability Testing: In routine analysis, reference standards of impurities are used to check the performance of the analytical system. For instance, the European Pharmacopoeia mandates system suitability tests where resolution between different impurity peaks is critical to ensure the reliability of the results. drugfuture.com

Impurity Profiling: It serves as a marker to identify and quantify the level of this impurity in raw materials and the final active pharmaceutical ingredient (API), ensuring that it does not exceed the limits specified in pharmacopeial monographs. drugfuture.com

By providing a reliable reference point, these derivatives enable the precise and consistent quality assessment of related urea-based products, safeguarding their quality throughout the development and manufacturing lifecycle.

Environmental Research Applications (e.g., Herbicide Development)

The substituted urea chemical class has been a fertile ground for the development of herbicides for decades, and derivatives of (1-methylcyclohexyl)urea are part of this important agrochemical family. ucanr.edu These compounds are primarily investigated for their ability to selectively control weed growth in various settings.

A key example of a (1-methylcyclohexyl)urea derivative in this field is Siduron (1-(2-methylcyclohexyl)-3-phenylurea). echemi.comnih.gov Siduron is a selective pre-emergence herbicide specifically designed to control annual grass weeds, such as crabgrass and foxtail, in newly seeded or established turfgrass. echemi.comnih.gov

Table 2: Research Findings on the Herbicidal Activity of Siduron

| Feature | Description | References |

|---|---|---|

| Mode of Action | Siduron is absorbed by the roots of the plant and inhibits photosynthesis at photosystem II. This disruption of the plant's energy production process leads to its death. Unlike many other urea herbicides, it is not considered a potent inhibitor of photosynthesis, with its primary phytotoxic effects linked to the inhibition of root growth. | nih.govherts.ac.uk |

| Selectivity | It is valued for its selectivity, as it can be used on certain types of turfgrass like bluegrass and fescue without causing significant harm to the desired grass. | echemi.com |

| Application | It is applied to the soil before weed seeds germinate (pre-emergence). | echemi.comnih.gov |

| Environmental Fate | Siduron is expected to have moderate mobility in soil and is persistent in both soil and aquatic environments. It is not expected to be significantly decomposed by sunlight. | echemi.comherts.ac.uk |

The development and study of compounds like Siduron are significant areas of environmental research. This research includes evaluating their efficacy against target weeds, understanding their mode of action at a molecular level, and assessing their environmental fate and impact. The goal is to create effective weed management tools that are also safe for non-target organisms and have a minimal environmental footprint. nih.gov The broader class of urea-based herbicides continues to be an active area of research, with ongoing efforts to discover new derivatives with improved efficacy, greater selectivity, and more favorable environmental profiles. google.comgoogle.com

Future Directions and Emerging Research Themes for 1 Methylcyclohexyl Urea

Novel Synthetic Strategies for Enhanced Yield, Selectivity, and Sustainability

The traditional synthesis of substituted ureas often involves hazardous reagents like phosgene (B1210022) and isocyanates. rsc.org Modern synthetic chemistry is moving towards safer, more efficient, and environmentally benign alternatives. Future research on (1-methylcyclohexyl)urea synthesis will likely focus on catalyst-driven and phosgene-free methods that improve yield, selectivity, and sustainability.

Key emerging strategies include:

Catalytic Carbonylation: The use of transition metal catalysts (e.g., based on Palladium, Ruthenium, or Iridium) to facilitate the carbonylation of amines and related compounds with carbon monoxide (CO) or carbon dioxide (CO₂) as a C1 source is a promising avenue. researchgate.netnih.gov These methods are highly atom-economical and avoid the use of toxic phosgene equivalents. organic-chemistry.org For the synthesis of an unsymmetrical urea (B33335) like (1-methylcyclohexyl)urea, a one-pot, two-step reaction using a catalyst like a ruthenium pincer complex could be explored, first with 1-methylcyclohexylamine and methanol (B129727), followed by the addition of ammonia (B1221849). organic-chemistry.org

Rearrangement Reactions: Modern adaptations of classical reactions like the Curtius, Hofmann, and Lossen rearrangements offer pathways to isocyanate intermediates without the direct handling of these hazardous substances. nih.govorganic-chemistry.org Microwave-assisted Curtius rearrangements, for example, can rapidly generate the necessary isocyanate from a carboxylic acid precursor, which can then be trapped in situ to form the urea derivative. nih.gov

Synthesis in Green Solvents: Moving away from volatile organic compounds (VOCs) is a central goal of green chemistry. Research into performing the synthesis of substituted ureas in water or ionic liquids has shown considerable promise. nih.govrsc.org A notable development is the nucleophilic addition of amines to potassium isocyanate in water, which can produce N-substituted ureas in excellent yields with simple workup procedures, often requiring only filtration. rsc.orgresearchgate.net This approach would be highly suitable for the scalable and sustainable production of (1-methylcyclohexyl)urea.

| Strategy | Key Reagents | Typical Conditions | Advantages | Challenges for (1-methylcyclohexyl)urea |

|---|---|---|---|---|

| Traditional Phosgene Method | 1-methylcyclohexylamine, Phosgene, Ammonia | Inert solvent, base | Well-established, versatile | High toxicity of phosgene, waste generation (saline by-products) |

| Catalytic Carbonylation | 1-methylcyclohexylamine, CO/CO₂, Catalyst (e.g., Ru, Pd) | Varies (may require pressure) | High atom economy, avoids phosgene | Catalyst cost and recovery, optimization of reaction conditions |

| "On-Water" Synthesis | 1-methylcyclohexylamine, Potassium Isocyanate | Water, room temperature or mild heat | Environmentally benign, simple workup, high yields rsc.org | Potential solubility issues of the starting amine |

| Microwave-Assisted Rearrangement | (1-methylcyclohexyl)carboxylic acid derivative, DPPA, Ammonia source | Microwave irradiation (minutes) | Rapid synthesis, high efficiency nih.gov | Availability of starting carboxylic acid, handling of azides |

Advanced Computational Modeling for Deeper Structural and Reactivity Insights

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules, thereby guiding experimental work. For (1-methylcyclohexyl)urea, advanced computational modeling, particularly using Density Functional Theory (DFT), can offer profound insights into its structural and electronic properties.

Future computational studies could focus on:

Hydrogen Bonding and Self-Assembly: The urea functional group is an excellent hydrogen bond donor and acceptor. researchgate.net Computational models can simulate the formation of hydrogen-bonded dimers, chains, and more complex supramolecular structures. This is crucial for predicting how (1-methylcyclohexyl)urea might behave in the solid state or how it could be used as a building block in crystal engineering and material science.

Reactivity Prediction: DFT can be used to calculate molecular properties such as electrostatic potential maps, frontier molecular orbitals (HOMO-LUMO), and Fukui functions. academicjournals.orgtandfonline.com These parameters help identify the most likely sites for electrophilic and nucleophilic attack, predicting the molecule's reactivity in various chemical transformations and its potential role in catalysis. academicjournals.org For instance, modeling the interaction of (1-methylcyclohexyl)urea with substrates could reveal its potential as an organocatalyst.

| Calculated Property | Significance | Potential Insight for (1-methylcyclohexyl)urea |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic stability | Predicts kinetic stability and the energy required for electronic excitation |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying electron-rich and electron-poor regions | Highlights the hydrogen-bond donor (N-H) and acceptor (C=O) sites for predicting intermolecular interactions |

| Dihedral Angles | Defines the 3D conformation of the molecule | Determines the spatial orientation of the methylcyclohexyl group relative to the urea plane, affecting steric hindrance and packing |

| Vibrational Frequencies | Correlates with experimental IR spectra | Aids in the experimental characterization and confirmation of the synthesized compound's structure |

Exploration of New Non-Clinical Applications in Material Science or Catalysis

While many urea derivatives find applications in medicine and agriculture, the structure of (1-methylcyclohexyl)urea lends itself to exploration in material science and catalysis. researchgate.netresearchgate.net

Polymer Chemistry: Urea derivatives are fundamental building blocks for polyurea polymers. google.com (1-methylcyclohexyl)urea could serve as a monomer or a chain-terminating agent in polymerization reactions. The bulky, aliphatic methylcyclohexyl group could impart unique properties to the resulting polymer, such as increased thermal stability, altered solubility, or modified mechanical properties like rigidity and impact resistance. Its incorporation into thermosetting resins, analogous to urea-formaldehyde systems, could lead to materials with high glass transition temperatures suitable for high-performance applications.

Supramolecular Materials and Gels: The strong, directional hydrogen bonds formed by the urea group can drive the self-assembly of molecules into well-ordered, long-range structures like fibers, tapes, or sheets. researchgate.net This could enable the use of (1-methylcyclohexyl)urea and its derivatives as low molecular weight organogelators, where the molecules form a 3D network that immobilizes a solvent. The properties of such gels would be influenced by the steric nature of the methylcyclohexyl group.

Organocatalysis: The urea moiety can act as a hydrogen-bond donor catalyst, activating substrates by forming non-covalent interactions. This has been exploited in a variety of organic reactions. The (1-methylcyclohexyl)urea scaffold could be incorporated into more complex chiral structures to act as a catalyst in asymmetric synthesis. The steric bulk of the cyclohexyl group could play a critical role in controlling the stereoselectivity of such reactions. Some urea derivatives have also been explored as catalysts in the production of polyurethanes. google.com

Development of Highly Selective Derivatives for Specific Chemical Interactions

The (1-methylcyclohexyl)urea structure is a versatile scaffold that can be chemically modified to create derivatives with tailored properties for specific interactions. Future research will likely involve the synthesis of new analogues with enhanced selectivity for various applications.

Anion Recognition and Sensing: The two N-H groups of the urea moiety can act as a binding pocket for anions through hydrogen bonding. By attaching signaling units (e.g., chromophores or fluorophores) to the (1-methylcyclohexyl)urea backbone, it is possible to design chemosensors that signal the presence of specific anions through a change in color or fluorescence. The selectivity of these sensors could be tuned by modifying the steric and electronic properties of the scaffold.

Building Blocks for Functional Materials: Functional groups can be introduced onto the cyclohexyl ring or the terminal nitrogen atom. For example, attaching polymerizable groups like acrylates or styrenes would allow the molecule to be incorporated into polymer networks. Functionalization with photo-responsive or redox-active moieties could lead to the development of "smart" materials that change their properties in response to external stimuli like light or an electrical potential. mdpi.com

Integration of Green Chemistry Principles in the Synthesis and Application of (1-methylcyclohexyl)urea

The paradigm of green chemistry, guided by its 12 principles, offers a framework for making the entire lifecycle of a chemical product more sustainable. msu.edu This is highly relevant for the future development of (1-methylcyclohexyl)urea.

Key integrations of green chemistry principles include:

Waste Prevention: Designing synthetic routes with high atom economy, such as catalytic carbonylations, minimizes the formation of by-products. opcw.org

Safer Solvents and Auxiliaries: Shifting syntheses into benign media like water dramatically reduces the environmental impact associated with volatile organic solvents. rsc.orgresearchgate.net

Design for Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as certain on-water syntheses or reactions accelerated by microwave irradiation, reduces energy consumption compared to traditional high-temperature processes. nih.govtandfonline.com

Use of Renewable Feedstocks: While challenging, future research could explore pathways to derive precursors like 1-methylcyclohexylamine from bio-based sources rather than petroleum feedstocks.

Catalysis over Stoichiometric Reagents: Using catalytic amounts of a substance instead of stoichiometric reagents reduces waste and often leads to more selective reactions. edu.krdresearchgate.net The move from phosgene-based syntheses to catalytic alternatives is a prime example. rsc.orgnih.gov

| Green Chemistry Principle | Application to (1-methylcyclohexyl)urea Lifecycle | Potential Impact |

|---|---|---|

| 2. Atom Economy | Utilize addition reactions (e.g., amine + isocyanate) or catalytic carbonylations instead of substitution reactions with poor atom economy. | Maximizes incorporation of reactant atoms into the final product, minimizing waste. |

| 3. Less Hazardous Chemical Syntheses | Replace phosgene and isocyanates with safer alternatives like CO₂, dimethyl carbonate, or in situ generation of intermediates. rsc.org | Reduces risks to chemists and the environment. |

| 5. Safer Solvents & Auxiliaries | Conduct synthesis in water or supercritical CO₂. rsc.orgopcw.org | Eliminates the use and disposal of hazardous organic solvents. |

| 9. Catalysis | Employ transition metal or organocatalysts to enable efficient reactions under milder conditions. researchgate.net | Improves reaction rates and selectivity, reduces energy input, and minimizes waste. edu.krd |

| 10. Design for Degradation | In material science applications, design polymers containing (1-methylcyclohexyl)urea that are biodegradable or recyclable. | Reduces the persistence of materials in the environment after their functional life. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing urea, (1-methylcyclohexyl)-, and what critical experimental parameters influence yield and purity?